

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B1352823

[Get Quote](#)

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4) is a specialized β -dicarbonyl compound featuring two highly sought-after functional groups in medicinal chemistry: a cyclopropyl ring and a trifluoromethyl (CF_3) moiety.[1][2] This unique combination makes it a valuable synthetic intermediate for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Simultaneously, the cyclopropyl group introduces conformational rigidity and novel steric interactions, often leading to improved potency and selectivity.[5]

This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	30923-69-4	[1]
Molecular Formula	C ₇ H ₇ F ₃ O ₂	[1]
Molecular Weight	180.12 g/mol	[1]
Appearance	Liquid	[1]
Purity	Typically ≥98%	[1]
InChI Key	LTTCLMXHNACGKU-UHFFFAOYSA-N	[1]

Synthesis and Reaction Mechanism

The synthesis of β -dicarbonyl compounds like **1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione** is most commonly achieved via a Claisen condensation. This reaction involves the coupling of a ketone with an ester in the presence of a strong base.

For the target molecule, the logical synthetic pathway involves the reaction of cyclopropyl methyl ketone with an activated trifluoroacetyl source, such as ethyl trifluoroacetate, using a base like sodium ethoxide. The trifluoromethyl group's strong electron-withdrawing nature makes the ester's carbonyl carbon highly electrophilic, facilitating the reaction.

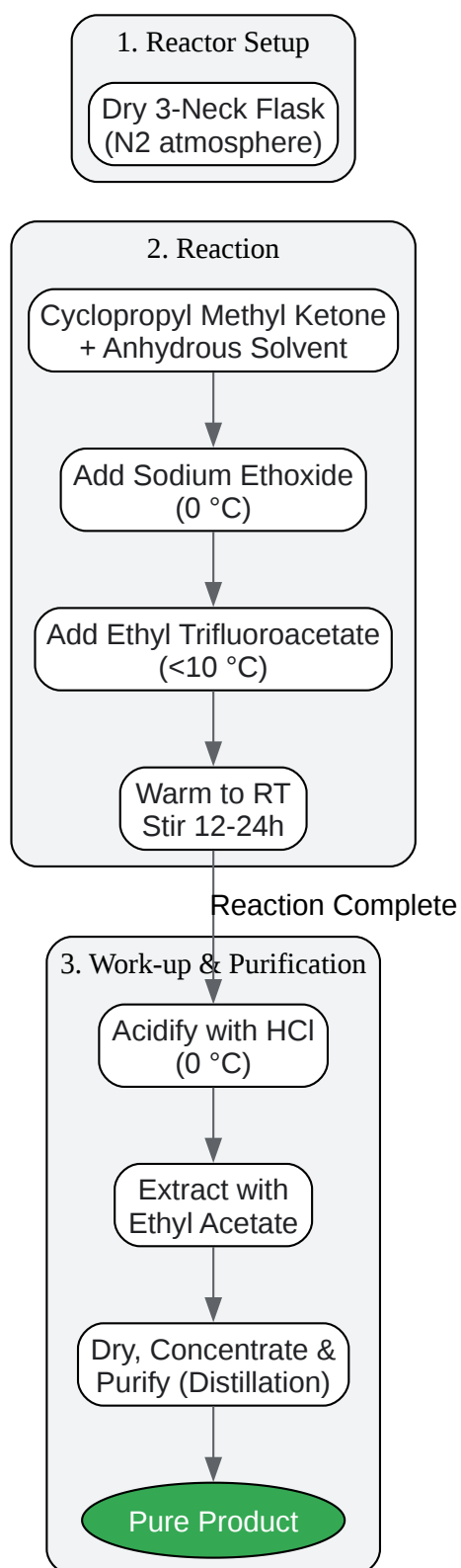
Experimental Protocol: Synthesis via Claisen Condensation

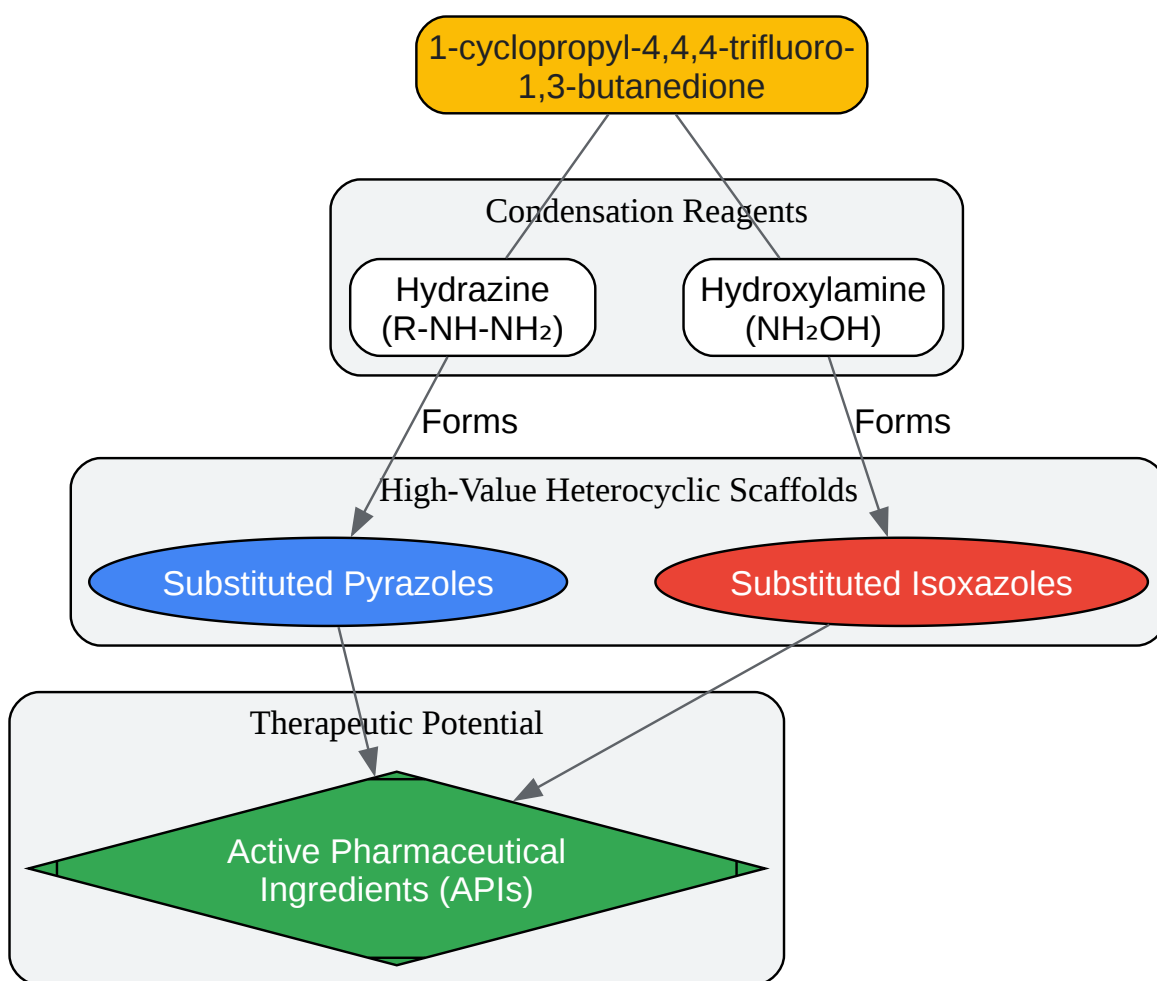
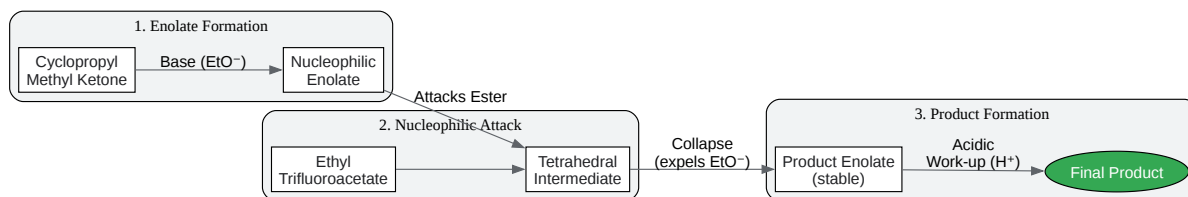
The following protocol is a representative procedure adapted from established methods for similar β -dicarbonyl compounds.[6][7]

- **Reactor Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- **Base Addition:** To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

- Ester Addition: Add ethyl trifluoroacetate (1.05 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Cool the reaction mixture in an ice bath and slowly acidify with dilute aqueous hydrochloric acid (e.g., 10% HCl) to a pH of ~2-3. This step protonates the resulting enolate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 2. 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione | 30923-69-4 [chemicalbook.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. prepchem.com [prepchem.com]
- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: A Strategic Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352823#1-cyclopropyl-4-4-4-trifluoro-1-3-butanedione-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com